1-(Phenylsulfonyl)cyclopropanecarboxylic acid
Overview
Description
1-(Phenylsulfonyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O4S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
1-(Phenylsulfonyl)cyclopropanecarboxylic acid has been utilized in the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. This process is noteworthy for the cyclopropanation of electron-deficient olefin and diazoacetates, highlighting its potential in creating specific molecular configurations (Shibue & Fukuda, 2014).
Diastereoselective Synthesis
The compound plays a significant role in the diastereoselective synthesis of cyclopropanes with multiple sulfur substitution. This synthesis process is crucial for obtaining cyclopropanes as single diastereoisomers, which is important for applications requiring specific stereochemical arrangements (Bailey et al., 1993).
Dearomatizing Cyclization
In the field of organic synthesis, 1-(Phenylsulfonyl)cyclopropanecarboxylic acidis instrumental in dearomatizing cyclization processes. Specifically, it promotes the cyclization of tethered organolithiums onto aromatic rings, leading to the creation of new tetrahydrofuran rings. This method demonstrates high diastereoselectivity and enables the removal of the sulfonyl group from the cyclized products. It was notably applied in the synthesis of a structural analogue of podophyllotoxin, showcasing its significance in complex molecular constructions (Clayden, Kenworthy, & Helliwell, 2003).
Synthesis of α-Aminophosphonic Acids
This compound has been involved in the synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids. These compounds are of interest due to their biological activity, particularly as inhibitors of enzymes. The unique properties of the cyclopropyl group contribute to the selective inhibition of enzymes, making this research significant in the field of biochemistry and pharmacology (Groth et al., 1993).
Development of Cyclopropane Derivatives
The compound is used in the synthesis of various 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, demonstrating its versatility in organic synthesis. These derivatives include carbonyl chloride, ester, carboxamide, and others, highlighting the compound's utility in developing a wide range of chemically diverse products (Takahashi, Suzuki, & Kata, 1985).
Properties
IUPAC Name |
1-(benzenesulfonyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-9(12)10(6-7-10)15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOBIWATTBNXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354903 | |
Record name | 1-(phenylsulfonyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97383-41-0 | |
Record name | 1-(phenylsulfonyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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